6‑Fold Superior Growth Inhibition Potency vs. Vemurafenib in BRAFV600E‑Driven Melanoma Cells
In SK‑MEL‑28 (homozygous BRAFV600E) cells, SJF-0628 inhibited cell growth with an EC50 of 37 ± 1.2 nM, whereas the parent inhibitor vemurafenib required 215 ± 1.09 nM, representing a 5.8‑fold increase in potency [1]. The degradation‑incompetent epimer SJF‑0661 showed an EC50 of 243 ± 1.09 nM, confirming that the gain in potency is degradation‑dependent rather than a consequence of linker attachment [1].
| Evidence Dimension | Anti‑proliferative EC50 in SK‑MEL‑28 cells |
|---|---|
| Target Compound Data | EC50 = 37 ± 1.2 nM (SJF‑0628) |
| Comparator Or Baseline | EC50 = 215 ± 1.09 nM (vemurafenib); EC50 = 243 ± 1.09 nM (SJF‑0661) |
| Quantified Difference | 5.8‑fold lower EC50 vs. vemurafenib; 6.6‑fold vs. SJF‑0661 |
| Conditions | 3‑day treatment; mean ± SD; n = 3 biologically independent samples |
Why This Matters
When evaluating cellular response to BRAF inhibition, a 6‑fold concentration difference at matched efficacy translates to substantially lower compound consumption and a wider experimental window before off‑target effects emerge.
- [1] Alabi S, et al. Nature Communications. 2021;12(1):920. View Source
